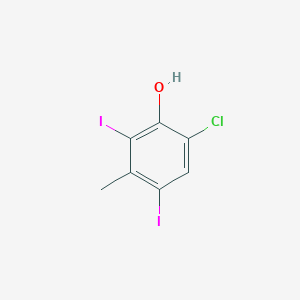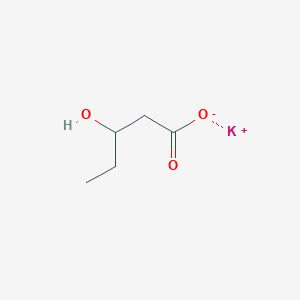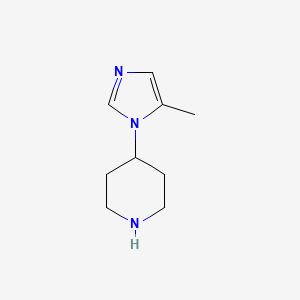
6-Chloro-2,4-diiodo-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,4-diiodo-3-methylphenol is a halogenated phenol derivative characterized by the presence of chlorine and iodine atoms on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-diiodo-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes the following steps:
Chlorination: 3-methylphenol is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate (KIO3) to introduce iodine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors ensure controlled reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,4-diiodo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,4-diiodo-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,4-diiodo-3-methylphenol involves its interaction with biological molecules. The compound can:
Disrupt cell membranes: The halogen atoms can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Inhibit enzyme activity: The phenol group can interact with enzymes, inhibiting their activity and affecting cellular processes.
Generate reactive oxygen species (ROS): The compound can undergo redox reactions, generating ROS that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Another halogenated phenol with similar antimicrobial properties.
2,4-Dichloro-3-methylphenol: A compound with two chlorine atoms instead of iodine, used in similar applications.
2,4,6-Trichlorophenol: A more heavily chlorinated phenol with strong antimicrobial properties.
Uniqueness
6-Chloro-2,4-diiodo-3-methylphenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H5ClI2O |
|---|---|
Molekulargewicht |
394.37 g/mol |
IUPAC-Name |
6-chloro-2,4-diiodo-3-methylphenol |
InChI |
InChI=1S/C7H5ClI2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3 |
InChI-Schlüssel |
FBIBMDBYSDTDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1I)O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)






![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)



